![molecular formula C26H24O2 B14501891 2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 63183-43-7](/img/structure/B14501891.png)
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C26H24O2 It is a complex molecule featuring an indene core substituted with diethylphenyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of indene with 2,6-diethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate product, which is then subjected to further reactions to introduce the phenyl group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
化学反应分析
Types of Reactions
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione
- 2-[(2,6-Diethylphenyl)(4-methylphenyl)methyl]-1H-indene-1,3(2H)-dione
Uniqueness
2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
63183-43-7 |
|---|---|
分子式 |
C26H24O2 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
2-[(2,6-diethylphenyl)-phenylmethyl]indene-1,3-dione |
InChI |
InChI=1S/C26H24O2/c1-3-17-13-10-14-18(4-2)22(17)23(19-11-6-5-7-12-19)24-25(27)20-15-8-9-16-21(20)26(24)28/h5-16,23-24H,3-4H2,1-2H3 |
InChI 键 |
WOEFHPAUFHNKCF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)C(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)


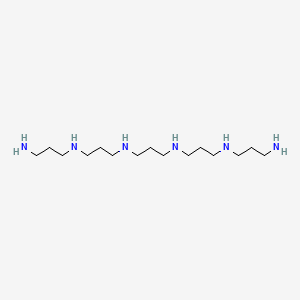
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
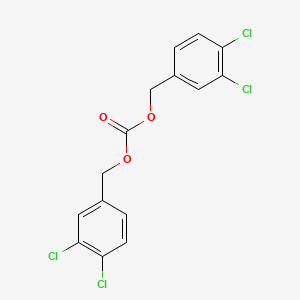
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)
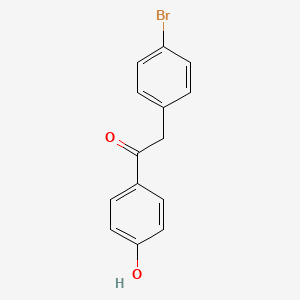

![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
![10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole](/img/structure/B14501863.png)
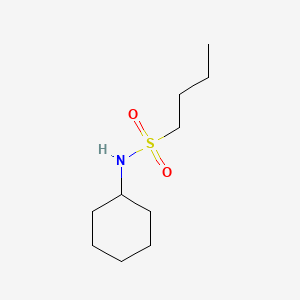
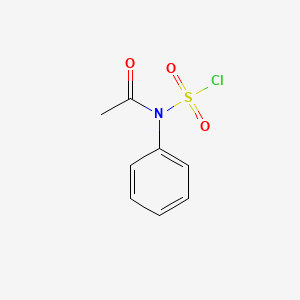
![2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14501894.png)
